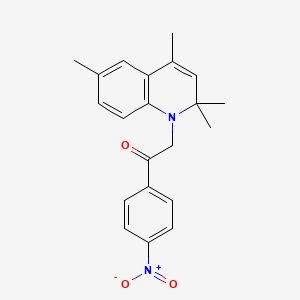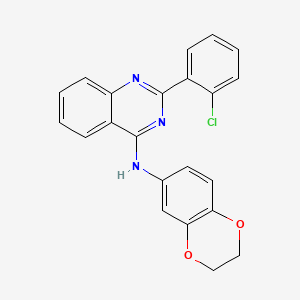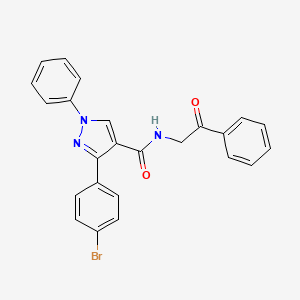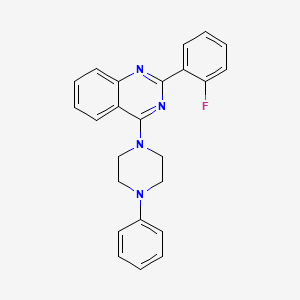
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone
Übersicht
Beschreibung
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is an important enzyme that has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone functions as a flavoprotein enzyme that catalyzes the reduction of quinones to hydroquinones. This reaction is coupled with the oxidation of NADH to NAD+. The reduction of quinones by this compound prevents the formation of reactive oxygen species (ROS) and protects cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It plays a crucial role in the regulation of cellular redox balance and the prevention of oxidative stress-induced cell damage. This compound has also been found to have a role in the metabolism of certain drugs and xenobiotics. Additionally, this compound has been shown to be involved in the regulation of apoptosis and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an important enzyme to study in the context of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. However, one limitation of using this compound is that it can be difficult to purify and obtain in large quantities.
Zukünftige Richtungen
There are many future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone. One area of interest is the development of this compound-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the role of this compound in the metabolism of drugs and xenobiotics. Finally, research on the regulation of this compound expression and activity may provide insights into the mechanisms underlying cellular defense mechanisms against oxidative stress.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect against oxidative stress-induced cell damage and apoptosis. This compound has also been found to have a role in the metabolism of certain drugs and xenobiotics.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)22(19)13-20(24)16-6-8-17(9-7-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMWSJIBTUVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441278.png)
![5-(4-fluorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441279.png)





![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)

